Prodlure

Description

Prodlure has been reported in Heterostelium tenuissimum with data available.

Properties

IUPAC Name |

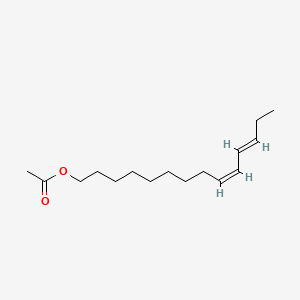

[(9Z,11E)-tetradeca-9,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4+,7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEQLTBBKNKGGJ-DEQVHDEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C\CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889400 | |

| Record name | (9Z,11E)-9,11-Tetradecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50767-79-8, 30562-09-5 | |

| Record name | 9Z,11E-Tetradecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50767-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prodlure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050767798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Tetradecadien-1-ol, 1-acetate, (9Z,11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z,11E)-9,11-Tetradecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z,E)-tetradeca-9,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,Z)-tetradeca-9,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRODLURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9YH588N7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prodlure Pheromone: An In-depth Technical Guide to its Chemical Composition and Analysis

DISCLAIMER: The term "Prodlure" is not a recognized scientific name for a specific pheromone compound. It is likely a commercial trade name for a pheromone-based product. Extensive research indicates that a primary active ingredient in products marketed for the control of the pink bollworm (Pectinophora gossypiella), a major agricultural pest, is a pheromone blend known as Gossyplure . This guide will provide a detailed technical overview of the chemical composition, analysis, and synthesis of Gossyplure.

Executive Summary

Gossyplure is the sex pheromone of the female pink bollworm moth, Pectinophora gossypiella. It is a potent attractant for the male of the species and is widely used in integrated pest management (IPM) programs for monitoring and mating disruption. The pheromone is a precise blend of two geometric isomers of a long-chain acetate ester. The specific ratio of these isomers is critical for its biological activity. This document details the chemical nature of these components, the analytical methods for their identification, and the protocols for their synthesis.

Chemical Composition of Gossyplure

The primary chemical components of Gossyplure are two isomers of 7,11-hexadecadien-1-ol acetate.[1][2][3][4][5] The biological activity of the pheromone is dependent on the presence of both isomers in a specific ratio, which is typically a 1:1 mixture.[2][6]

The two isomers are:

-

(Z,Z)-7,11-hexadecadien-1-yl acetate

-

(Z,E)-7,11-hexadecadien-1-yl acetate

These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bonds at the 7th and 11th carbon positions.

Quantitative Data

The following table summarizes the key chemical identifiers and the typical composition of the Gossyplure pheromone blend. While a 1:1 ratio is most commonly cited for synthetic lures, some studies on natural pheromone production have shown slight variations.[7][8]

| Component | Isomeric Form | Typical Ratio (%) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |

| (Z,Z)-7,11-hexadecadien-1-yl acetate | Z,Z | ~50 | C₁₈H₃₂O₂ | 280.45 | 52207-99-5 |

| (Z,E)-7,11-hexadecadien-1-yl acetate | Z,E | ~50 | C₁₈H₃₂O₂ | 280.45 | 53042-79-8 |

Experimental Protocols

The identification and synthesis of Gossyplure involve a combination of sophisticated analytical and synthetic chemistry techniques.

Isolation and Identification of Natural Pheromone

The initial identification of the pink bollworm pheromone involved the extraction of the pheromone from the abdominal tips of virgin female moths. A key analytical technique for identifying the active components from complex extracts is Gas Chromatography-Electroantennographic Detection (GC-EAD).[1][2][5]

Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Pheromone Gland Extraction: The pheromone glands from the abdominal tips of virgin female moths are excised and extracted with a non-polar solvent such as hexane.

-

Gas Chromatography (GC) Separation: The extract is injected into a gas chromatograph, which separates the individual chemical components based on their volatility and interaction with the GC column.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a standard GC detector, such as a Flame Ionization Detector (FID), which records the presence of all separated compounds.

-

Electroantennographic Detection (EAD): The second stream is directed over an excised antenna of a male pink bollworm moth. The antenna is connected to electrodes that measure changes in its electrical potential.

-

Data Analysis: When a biologically active compound (a pheromone component) elutes from the GC and passes over the antenna, it elicits a nerve impulse, which is recorded as a depolarization event. By comparing the timing of the EAD signals with the peaks from the FID, the specific compounds that are biologically active can be identified.

Chemical Synthesis of Gossyplure Isomers

The commercial production of Gossyplure relies on stereoselective chemical synthesis to produce the specific geometric isomers in the correct ratio. One common synthetic route involves the use of alkyne precursors followed by partial reduction.[9]

Protocol 2: Stereoselective Synthesis of (Z,Z)-7,11-hexadecadien-1-yl acetate

-

Butylation of 1,5-hexadiyne: 1,5-hexadiyne is reacted with an n-butyl group to form 1,5-decadiyne.

-

Alkylation: The 1,5-decadiyne is then alkylated with a protected form of 6-chloro-1-hexanol to introduce the remaining six carbons of the chain.

-

Partial Hydrogenation: The resulting di-yne is partially hydrogenated using a Lindlar catalyst. This catalyst is poisoned to be selective for the formation of cis (Z) double bonds from alkynes, thus creating the (Z,Z)-diene.

-

Acetylation: The terminal alcohol group is then acetylated to form the final acetate ester.

A similar synthetic strategy is employed to produce the (Z,E) isomer, often involving a stereoselective reduction of one of the alkyne groups to a trans (E) double bond. The two isomers are then purified and mixed in the desired ratio to produce the final Gossyplure product.

Visualizations

Experimental Workflow for Pheromone Identification

Caption: Workflow for the identification of active pheromone components using GC-EAD.

Biosynthesis and Mode of Action Pathway

Caption: Simplified pathway of Gossyplure biosynthesis and its mode of action.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 6. acs.org [acs.org]

- 7. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US3996270A - Intermediate for Gossyplure, the sex pheromone of the pink bollworm - Google Patents [patents.google.com]

Prodlure's Mechanism of Action in Pectinophora gossypiella: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodlure, the sex pheromone of the pink bollworm moth (Pectinophora gossypiella), is a critical component in the chemical communication underlying the mating behavior of this significant agricultural pest. Comprising a precise blend of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate, Prodlure is a key target for developing biorational pest control strategies such as mating disruption.[1][2][3] This technical guide provides an in-depth overview of the putative mechanism of action of Prodlure in male P. gossypiella, based on established principles of insect olfaction. While the specific olfactory receptors and downstream signaling components in P. gossypiella remain to be definitively identified and characterized, this guide synthesizes current knowledge from related lepidopteran systems to present a robust hypothetical framework. It includes detailed experimental protocols for investigating this mechanism and templates for the presentation of quantitative data, serving as a resource for researchers dedicated to elucidating the precise molecular interactions governing Prodlure perception.

Introduction to Prodlure and its Role in Pectinophora gossypiella

The pink bollworm, Pectinophora gossypiella, is a globally significant pest of cotton, causing substantial economic losses.[1] The reproductive cycle of this moth is heavily reliant on chemical signaling, specifically the release of a sex pheromone by the female to attract male counterparts. This pheromone, known as Prodlure or Gossyplure, is a highly specific blend of two isomeric acetates: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate, typically in a 1:1 ratio.[1][3] The precise ratio of these components is crucial for eliciting the full behavioral cascade in males, from initial activation and upwind flight to final mating attempts. Understanding the molecular mechanism by which male moths detect and process the Prodlure signal is paramount for the development and optimization of pheromone-based pest management strategies.

The General Architecture of Pheromone Perception in Lepidoptera

The perception of pheromones in male moths is a multi-step process that occurs within specialized olfactory sensilla on the antennae. This process involves a suite of proteins that ensure the sensitivity and specificity of the olfactory response.

-

Pheromone Binding Proteins (PBPs): These are small, soluble proteins abundant in the sensillar lymph. Their primary role is to capture the hydrophobic pheromone molecules upon their entry into the sensillum through cuticular pores and transport them across the aqueous lymph to the olfactory receptors on the dendritic membrane of olfactory sensory neurons (OSNs).

-

Olfactory Receptors (ORs): These are transmembrane proteins located on the dendrites of OSNs. In insects, ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor known as Orco. The specific OR determines the ligand specificity of the neuron. Upon binding of the pheromone to the OR, the ion channel opens, leading to a depolarization of the neuronal membrane.

-

Sensory Neuron Membrane Proteins (SNMPs): SNMPs are another class of transmembrane proteins found in close association with ORs in pheromone-sensitive neurons. They are thought to play a crucial role in the presentation of the pheromone-PBP complex to the receptor, facilitating ligand exchange and receptor activation.

-

Pheromone Degrading Enzymes (PDEs): To maintain the temporal resolution of the pheromone signal and prevent sensory adaptation, PDEs rapidly degrade the pheromone molecules in the sensillar lymph after they have activated the receptors.

Hypothesized Signaling Pathway for Prodlure Perception in P. gossypiella

Based on the general model of lepidopteran pheromone perception, the following pathway is hypothesized for the action of Prodlure in Pectinophora gossypiella:

-

The two isomeric components of Prodlure enter the pores of the male moth's antennal sensilla.

-

In the sensillar lymph, each isomer is encapsulated by a specific, yet-to-be-identified P. gossypiella Pheromone Binding Protein (PgossPBP).

-

The PgossPBP-Prodlure isomer complex diffuses across the lymph to the dendritic membrane of an Olfactory Sensory Neuron (OSN).

-

At the membrane, the complex interacts with a putative Sensory Neuron Membrane Protein (PgossSNMP), which facilitates the release of the Prodlure isomer and its binding to a specific P. gossypiella Olfactory Receptor (PgossOR). It is likely that distinct OSNs express ORs specific for each of the two Prodlure isomers.

-

Ligand binding to the PgossOR induces a conformational change in the PgossOR/Orco complex, opening the ion channel.

-

The influx of cations leads to a depolarization of the OSN membrane, generating an action potential.

-

This electrical signal is then transmitted to the antennal lobe of the moth's brain for further processing, ultimately leading to a behavioral response (e.g., wing fanning and upwind flight).

Caption: Hypothesized signaling pathway for Prodlure perception in P. gossypiella.

Quantitative Data on Prodlure Perception

As of the date of this publication, specific quantitative data on the binding affinities of Prodlure isomers to P. gossypiella olfactory receptors and the electrophysiological responses of specific olfactory sensory neurons are not available in the peer-reviewed literature. The following table is provided as a template for researchers to present such data once it has been generated.

| Receptor/Neuron Type | Ligand | Binding Affinity (Kd, µM) | EC50 (µM) | Max Response (spikes/s) |

| e.g., PgossOR1/Orco | (Z,Z)-7,11-16:OAc | Data not available | Data not available | Data not available |

| e.g., PgossOR1/Orco | (Z,E)-7,11-16:OAc | Data not available | Data not available | Data not available |

| e.g., PgossOR2/Orco | (Z,Z)-7,11-16:OAc | Data not available | Data not available | Data not available |

| e.g., PgossOR2/Orco | (Z,E)-7,11-16:OAc | Data not available | Data not available | Data not available |

| e.g., Type A OSN | (Z,Z)-7,11-16:OAc | Not applicable | Data not available | Data not available |

| e.g., Type B OSN | (Z,E)-7,11-16:OAc | Not applicable | Data not available | Data not available |

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols describe the key experimental approaches that would be employed to identify and characterize the molecular components of Prodlure perception in P. gossypiella.

Transcriptome Analysis of Male Antennae

Objective: To identify candidate genes encoding olfactory proteins (ORs, IRs, OBPs, CSPs, SNMPs) involved in Prodlure perception.

Methodology:

-

Tissue Collection: Dissect antennae from male P. gossypiella moths.

-

RNA Extraction: Extract total RNA from the antennal tissue using a suitable kit (e.g., TRIzol).

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the transcripts by comparing them to known protein databases (e.g., NCBI nr) using BLASTx. Identify transcripts with homology to known olfactory proteins.

Caption: Workflow for antennal transcriptome analysis.

Heterologous Expression and Functional Characterization of Olfactory Receptors

Objective: To determine the specific Prodlure isomers that activate the candidate olfactory receptors identified in the transcriptome.

Methodology (using Xenopus oocytes):

-

Gene Cloning: Clone the full-length open reading frames of candidate PgossORs and PgossOrco into an oocyte expression vector.

-

cRNA Synthesis: Synthesize capped RNA (cRNA) from the linearized plasmids.

-

Oocyte Injection: Inject the cRNA of a candidate PgossOR along with PgossOrco cRNA into Xenopus laevis oocytes.

-

Two-Electrode Voltage Clamp Electrophysiology: After 3-7 days of incubation, place an oocyte in a recording chamber and impale it with two glass electrodes. Perfuse the oocyte with a buffer containing different concentrations of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate. Record the inward currents elicited by the application of the ligands.

Single-Sensillum Recording (SSR)

Objective: To measure the electrophysiological responses of individual olfactory sensory neurons in the male antennae to the components of Prodlure.

Methodology:

-

Insect Preparation: Immobilize a male P. gossypiella moth in a pipette tip, leaving the head and antennae exposed. Secure one antenna with wax or fine pins.

-

Electrode Placement: Insert a sharpened tungsten reference electrode into the moth's eye. Insert a recording electrode of the same type through the cuticle of a single olfactory sensillum on the antenna to make contact with the sensillar lymph.

-

Odorant Stimulation: Deliver puffs of air carrying known concentrations of the individual Prodlure isomers and their blend over the antenna.

-

Data Acquisition and Analysis: Record the action potentials (spikes) from the OSNs within the sensillum. Analyze the spike frequency before, during, and after stimulation to determine the response profile of the neuron.

Caption: Experimental workflow for Single-Sensillum Recording (SSR).

Conclusion and Future Directions

The mechanism of action of Prodlure in Pectinophora gossypiella is fundamental to its chemical ecology and provides a critical target for pest management. While the general principles of pheromone perception in moths provide a strong hypothetical framework, the specific molecular components in the pink bollworm remain uncharacterized. Future research should focus on:

-

Comprehensive Antennal Transcriptomics: A detailed analysis of the male P. gossypiella antennal transcriptome to identify the full repertoire of olfactory genes.

-

Functional Characterization: Systematic deorphanization of the identified candidate olfactory receptors to pinpoint the specific receptors for the (Z,Z) and (Z,E) isomers of Prodlure.

-

Electrophysiological Mapping: Detailed EAG and SSR studies to map the sensitivity and specificity of different sensillar types to the Prodlure components.

-

In Vivo Imaging: Utilizing techniques such as calcium imaging to visualize the activation patterns in the antennal lobe in response to Prodlure stimulation.

Elucidating the precise mechanism of Prodlure action will not only advance our understanding of insect olfaction but also pave the way for the design of more effective and species-specific pest control strategies.

References

- 1. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 3. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodlure Biosynthesis Pathway in the Pink Bollworm (Pectinophora gossypiella): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Prodlure, the sex pheromone of the pink bollworm (Pectinophora gossypiella). Prodlure, more commonly known in scientific literature as Gossyplure, is a critical signaling molecule for the moth's reproduction and a key target for pest management strategies. This document details the enzymatic steps, precursor molecules, and experimental methodologies used to elucidate this vital biochemical process.

Introduction to Prodlure (Gossyplure)

Prodlure is not a single compound but a precise blend of two geometric isomers of 7,11-hexadecadien-1-yl acetate. The female pink bollworm produces and releases these isomers in a specific ratio to attract conspecific males for mating.[1][2] The naturally occurring pheromone is typically a 1:1 mixture of (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1][2] This specific isomeric ratio is crucial for optimal male attraction.[1] It is important to note that Prodlure is synthesized de novo by the female moth in a specialized pheromone gland and is not derived from its host plant, cotton.[1]

The Biosynthetic Pathway of Prodlure

The synthesis of Prodlure is a multi-stage process that begins with basic fatty acid metabolism and proceeds through a series of modifications by specialized enzymes. The pathway can be broadly divided into four key stages: fatty acid synthesis, desaturation, reduction, and acetylation.

Fatty Acid Synthesis

The biosynthesis of the C16 backbone of Prodlure originates from the ubiquitous precursor, acetyl-CoA.[2] Through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), the C2 units from acetyl-CoA are sequentially added to create the C16 saturated fatty acid, palmitic acid.[1][2] This foundational stage provides the essential hydrocarbon chain that will be subsequently modified.

Desaturation Events

The introduction of double bonds into the saturated fatty acid chain is a critical step that ultimately defines the structure of the Prodlure isomers. This process is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases.

The proposed pathway for Prodlure biosynthesis involves two key desaturation steps:

-

Δ11-Desaturation: A Δ11-desaturase acts on a C16 fatty acyl-CoA substrate to introduce a double bond at the 11th carbon position, forming (Z)-11-hexadecenoic acid.[1]

-

Δ7-Desaturation: This is followed by a second desaturation event catalyzed by a Δ7-desaturase, which introduces a double bond at the 7th carbon position to yield the di-unsaturated fatty acid precursor.[1]

The precise stereochemistry of the final Prodlure isomers ((Z,Z) and (Z,E)) is determined by the specificity of these desaturase enzymes.[1] It is hypothesized that a single Δ11-desaturase may be responsible for producing both the Z and E isomers at the 11th position.[3]

Reduction

Once the correct di-unsaturated fatty acyl-CoA precursor is formed, the carboxylic acid group is reduced to a primary alcohol. This reaction is catalyzed by a fatty acyl reductase (FAR).[1][2][3]

Acetylation

In the final step of the biosynthesis, the newly formed fatty alcohol is esterified. A fatty alcohol acetyltransferase (FAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol, yielding the final active Prodlure components.[1][2][3]

Quantitative Data

The precise regulation of Prodlure biosynthesis is reflected in the consistent ratio of its two isomers in the emitted pheromone blend. However, studies have shown that this ratio can vary in field populations, potentially as an adaptation to mating disruption strategies.

| Compound | Isomeric Form | Typical Ratio (%) | Field Population Ratio (Israel, post-mating disruption) (%) |

| Prodlure (Gossyplure) | (Z,Z)-7,11-hexadecadien-1-yl acetate | ~50 | ~62 |

| Prodlure (Gossyplure) | (Z,E)-7,11-hexadecadien-1-yl acetate | ~50 | ~38 |

Table 1: Isomeric composition of Prodlure in Pectinophora gossypiella. Data adapted from Dou et al., 2019.[2][4][5][6][7]

A transcriptome analysis of the P. gossypiella pheromone gland has identified multiple candidate genes encoding the key enzymes in the biosynthetic pathway.

| Enzyme Class | Number of Candidate Genes Identified |

| Acetyl-CoA Carboxylase (ACC) | 1 |

| Fatty Acid Synthase (FAS) | 4 |

| Fatty Acyl-CoA Desaturase (DES) | 17 |

| Fatty Acyl Reductase (FAR) | 8 |

| Fatty Alcohol Acetyltransferase (FAT) | 17 |

Table 2: Putative genes related to Prodlure biosynthesis identified in the pheromone gland transcriptome of P. gossypiella. Data from Dou et al., 2019.[2][3]

Experimental Protocols

The elucidation of the Prodlure biosynthetic pathway has been achieved through a combination of molecular and biochemical techniques.

General Workflow for Precursor Identification using Labeled Substrates

This method is used to trace the incorporation of potential precursors into the final pheromone components.

-

Preparation of Labeled Precursors: Potential fatty acid precursors (e.g., palmitic acid, stearic acid) are synthesized with isotopic labels, such as deuterium (²H) or carbon-13 (¹³C).

-

Topical Application: A solution of the labeled precursor is topically applied to the pheromone gland of a female pink bollworm moth.[1]

-

Incubation: The moth is kept for a defined period to allow for the metabolism of the labeled precursor.[1]

-

Extraction: The pheromone gland is excised, and the lipids, including the pheromone components, are extracted using an organic solvent (e.g., hexane).[1]

-

Analysis by GC-MS: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS). The mass spectrometer detects the mass shift in the pheromone components and intermediates due to the incorporated isotopic label, thereby confirming their position in the biosynthetic pathway.[1]

Pheromone Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the components of the pheromone blend.

-

Pheromone Gland Extraction: The pheromone glands of female moths are excised and placed in a vial containing hexane and an internal standard (e.g., 25 ng of tridecyl acetate). The glands are left in the solvent for approximately 20 minutes to extract the pheromone components.[2]

-

GC-MS Analysis: The hexane extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A DB-Wax column (30m x 0.25mm) is typically used for separation.[2]

-

GC Program: The oven temperature is programmed to start at 60°C for 1 minute, then increase at a rate of 5°C/min to 230°C, and hold for 15 minutes.[2]

-

MS Detection: The mass spectrometer is operated in single ion monitoring (SIM) mode to detect characteristic ions of the Prodlure isomers and the internal standard.[2]

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the expression levels of the candidate genes involved in Prodlure biosynthesis.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands, and 1 µg of total RNA is used for first-strand cDNA synthesis using a suitable kit.

-

qPCR: The cDNA is used as a template for qPCR with primers specific to the candidate genes. A reference gene (e.g., elongation factor 1 delta) is used for normalization.

-

Thermal Cycling Conditions: A typical thermal cycling program is 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 20 seconds.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Visualizations

Prodlure Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of the two Prodlure isomers in Pectinophora gossypiella.

Experimental Workflow for Gene Identification and Analysis

References

- 1. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ento.psu.edu [ento.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. ento.psu.edu [ento.psu.edu]

Unraveling the Scent of Seduction: A Technical Guide to the Discovery and History of Prodlure (Gossyplure) as a Sex Pheromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical nature, and application of Prodlure, more commonly known as gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella). Initially misidentified, the true chemical structure of gossyplure was elucidated in the early 1970s as a mixture of two geometric isomers of 7,11-hexadecadienyl acetate. This discovery paved the way for its synthesis and subsequent use in highly effective and environmentally benign pest management strategies, primarily through mating disruption. This guide details the pivotal experiments, quantitative data from field trials, experimental protocols for its synthesis and application, and the biochemical pathways of its natural biosynthesis and perception by the male moth.

Introduction: The Quest for the Pink Bollworm's Secret

The pink bollworm, Pectinophora gossypiella, is a devastating pest of cotton crops worldwide. Early observations of its mating behavior strongly suggested the involvement of a chemical signal released by females to attract males. The first attempts to identify this sex attractant in the 1960s led to the isolation and synthesis of a compound named "propylure," identified as 10-propyl-trans-5,9-tridecadienyl acetate.[1] However, subsequent studies revealed that propylure exhibited little to no biological activity in the field.[2]

A breakthrough occurred in 1973 when Hummel and his colleagues rectified the chemical status of the pink bollworm sex pheromone.[2][3] Their research demonstrated that the actual pheromone was not propylure but a two-component mixture. This finding marked a turning point in the use of semiochemicals for the management of this significant agricultural pest.

Chemical Identification and Composition of Gossyplure

The true sex pheromone of the pink bollworm was identified as a mixture of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate.[2][4] This pheromone blend was given the name "gossyplure."

-

(Z,Z)-7,11-hexadecadien-1-yl acetate

-

(Z,E)-7,11-hexadecadien-1-yl acetate

The naturally produced pheromone in female pink bollworm moths is typically a 1:1 mixture of these two isomers.[5][6][7] This precise ratio is critical for eliciting the full courtship behavior sequence in males. Field trials have confirmed that a 1:1 mixture of the (Z,Z) and (Z,E) isomers is highly attractive to male moths.[8]

Quantitative Data from Field Trials

The discovery of gossyplure's true identity spurred extensive field trials to evaluate its efficacy in monitoring and controlling pink bollworm populations. The primary application has been in "mating disruption," where the atmosphere in a cotton field is saturated with synthetic pheromone, confusing males and preventing them from locating females.

Table 1: Efficacy of Gossyplure in Mating Disruption of Pectinophora gossypiella

| Formulation/Dispenser Type | Application Rate | Duration of Efficacy | Reduction in Male Moth Catches | Reduction in Boll Infestation | Reference |

| PB-Rope L® | 100-240 ropes/acre | Full season | 68-73% | 51% | [9] |

| PB-Rope L® | 80 ropes/acre | Full season | Significant reduction | Significant reduction | [10] |

| PB-Rope L® | 300 dispensers/feddan | Flowering stage | ~100% | Significant reduction | [11] |

| Disrupt® (laminated flakes) | 0.003 lb a.i./acre | Multiple applications | >99% | Variable, increased at high populations | |

| NoMate PBW® (hollow fibers) | 0.002 lb a.i./acre | Multiple applications | >99% | Significant reduction |

Table 2: Comparison of Boll Infestation in Gossyplure-Treated vs. Control Plots

| Location/Year | Treatment | Mean % Boll Infestation | % Reduction in Infestation | Reference |

| Punjab, Pakistan (2017) | PB-Rope L® | 0.30% | 80% | [3] |

| Punjab, Pakistan (2017) | Control | 1.56% | - | [3] |

| Tandojam, Pakistan (2021) | PB-Ropes | 4.72% | 51.08% | [9] |

| Tandojam, Pakistan (2021) | Control | 9.65% | - | [9] |

| Turkey (2007) | PB-Rope L® | 16% | 36% | |

| Turkey (2007) | Control | 25% | - | |

| Turkey (2008) | PB-Rope L® | 4% | 73% | |

| Turkey (2008) | Control | 15% | - |

Experimental Protocols

Chemical Synthesis of Gossyplure

Several synthetic routes to gossyplure have been developed. A common strategy involves the construction of the C16 carbon backbone with the required double bonds at the 7 and 11 positions, followed by acetylation.

Protocol: A Generalized Synthetic Approach

-

Preparation of the Alkyne Precursor: A key intermediate is a C16 di-yne, 7,11-hexadecadiyn-1-ol. This can be synthesized through the coupling of smaller alkyne and alkyl halide fragments. For example, the anion of a C6 terminal alkyne can be reacted with a C10 alkyl dihalide.

-

Stereoselective Reduction: The di-yne is then partially hydrogenated to introduce the double bonds with the desired stereochemistry.

-

To obtain the (Z,Z)-isomer, a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is typically used for the syn-hydrogenation of the triple bonds.

-

To obtain the (Z,E)-isomer, a combination of stereoselective reduction methods is employed. For instance, one triple bond can be reduced to a (Z)-double bond using a Lindlar catalyst, and the other to an (E)-double bond using a dissolving metal reduction (e.g., sodium in liquid ammonia).

-

-

Acetylation: The resulting (Z,Z)- or (Z,E)-7,11-hexadecadien-1-ol is then acetylated to yield the final pheromone component. This is typically achieved by reacting the alcohol with acetyl chloride or acetic anhydride in the presence of a base like pyridine.

-

Purification: The final products are purified by chromatography (e.g., column chromatography or HPLC) to ensure high isomeric purity, as the presence of other isomers can inhibit the biological activity.

Field Trial Protocol for Mating Disruption

Objective: To evaluate the efficacy of a gossyplure formulation in disrupting the mating of Pectinophora gossypiella in a cotton field.

-

Site Selection: Select at least two cotton fields of similar size and cropping history, separated by a sufficient distance (e.g., >500 meters) to prevent pheromone drift between plots. Designate one field as the treatment plot and the other as the control plot.

-

Pheromone Application: In the treatment plot, deploy the gossyplure dispensers according to the manufacturer's recommendations. This may involve hand-applying rope dispensers at a specified density (e.g., 100-400 per acre) or aerial application of microencapsulated formulations. The application should be done before the emergence of the first moth generation. The control plot remains untreated.

-

Population Monitoring:

-

Place a grid of pheromone-baited traps (e.g., delta traps with gossyplure lures) in both the treatment and control plots.

-

Monitor the traps weekly throughout the cotton growing season and record the number of male pink bollworm moths captured per trap.

-

-

Damage Assessment:

-

Beginning at the onset of flowering, randomly collect a predetermined number of cotton bolls (e.g., 100) from each plot on a weekly basis.

-

Dissect the bolls and record the number of infested bolls and the number of larvae per boll.

-

-

Data Analysis: Compare the mean number of moths captured per trap per week and the mean percentage of boll infestation between the treatment and control plots. A significant reduction in both parameters in the treated plot indicates successful mating disruption.

Biosynthesis and Perception of Gossyplure

Biosynthetic Pathway of Gossyplure

Gossyplure is synthesized de novo in the pheromone gland of the female pink bollworm moth from common fatty acid precursors.[5] The biosynthetic pathway involves a series of enzymatic steps.

Caption: Biosynthetic pathway of gossyplure in Pectinophora gossypiella.

The process begins with the synthesis of saturated fatty acids, which then undergo a series of desaturation and chain-shortening steps catalyzed by specific desaturases and β-oxidation enzymes to produce the di-unsaturated C16 acid precursor. This acid is then reduced to an alcohol by a fatty acyl reductase and finally acetylated by an acetyltransferase to yield the two gossyplure isomers.[2]

Olfactory Signaling Pathway of Gossyplure Perception

Male pink bollworm moths detect the female-released gossyplure via specialized olfactory sensory neurons (OSNs) housed in long sensilla trichodea on their antennae. The perception of the pheromone and the subsequent behavioral response is mediated by a complex signaling cascade.

Caption: Proposed olfactory signaling pathway for gossyplure perception.

Upon entering the sensillum lymph through pores in the cuticle, hydrophobic gossyplure molecules are bound by pheromone-binding proteins (PBPs). The PBP-pheromone complex then transports the pheromone to odorant receptors (ORs) located on the dendritic membrane of the OSNs. In insects, ORs are typically heterodimers of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor (Orco). Binding of the pheromone-PBP complex to the OR complex is thought to activate a G-protein signaling cascade, likely involving a Gq-protein that activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the opening of calcium channels, leading to an influx of Ca²⁺, which, along with DAG, contributes to the depolarization of the neuron's membrane. If the depolarization reaches a threshold, an action potential is generated and transmitted to the antennal lobe of the moth's brain, ultimately leading to a behavioral response (e.g., upwind flight towards the female).

Conclusion

The discovery and elucidation of the true chemical nature of Prodlure, or gossyplure, represents a significant achievement in chemical ecology and has had a profound impact on integrated pest management strategies for the pink bollworm. The transition from an incorrectly identified structure to the precise two-component blend highlights the importance of rigorous chemical and biological analysis in pheromone research. The successful application of synthetic gossyplure in mating disruption programs has demonstrated the power of using semiochemicals for sustainable and targeted pest control, reducing reliance on conventional insecticides. Further research into the molecular mechanisms of gossyplure biosynthesis and reception will continue to refine and improve these environmentally friendly pest management technologies.

References

- 1. Item - Pectinophora gossypiella strain:APHIS-S Transcriptome or Gene expression - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]

- 2. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionotropic Receptor-dependent moist and dry cells control hygrosensation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.fsu.edu [bio.fsu.edu]

- 6. An Odorant Receptor from the Proboscis of the Cotton Bollworm Helicoverpa armigera (Lepidoptera: Noctuidae) Narrowly Tuned to Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. columbia.edu [columbia.edu]

- 9. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Update on the olfactory receptor (OR) gene superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Prodlure-Sensitive Olfactory Receptor Neurons in the Cotton Leafworm (Spodoptera littoralis): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodlure, the sex pheromone of the cotton leafworm (Spodoptera littoralis), is a critical mediator of mating behavior in this significant agricultural pest. A comprehensive understanding of the neural mechanisms underlying its detection is paramount for the development of novel and effective pest management strategies. This technical guide provides an in-depth analysis of the olfactory receptor neurons (ORNs) in S. littoralis that are sensitive to Prodlure, detailing the involved receptors, their response characteristics, the underlying signaling pathways, and the experimental protocols for their investigation.

Prodlure is primarily composed of two key components: the major constituent, (Z,E)-9,11-tetradecadienyl acetate, and a minor, yet crucial, component, (Z,E)-9,12-tetradecadienyl acetate. Male S. littoralis moths possess highly specialized ORNs that detect these compounds with remarkable sensitivity and specificity, initiating a cascade of neural events that culminate in upwind flight towards a potential mate.

Quantitative Data on Olfactory Responses to Prodlure Components

The electrophysiological responses of S. littoralis olfactory receptor neurons to the components of Prodlure have been quantified using techniques such as Electroantennography (EAG) and Single-Sensillum Recording (SSR). The following tables summarize the key quantitative findings from these studies.

| Pheromone Component | Insect Species | Neuron Type | Response Metric | Quantitative Value |

| (Z,E)-9,11-tetradecadienyl acetate | Spodoptera littoralis (male) | Antennal ORNs | EAG Amplitude | 0.6 ± 0.02 mV (at 1 µg dose)[1] |

| (Z,E)-9,11-tetradecadienyl acetate | Spodoptera littoralis (male) | Antennal ORNs | EAG Amplitude | Increased response after pre-exposure[1] |

| (Z,E)-9,12-tetradecadienyl acetate | Spodoptera littoralis (male) | ORNs expressing SlitOR6 | Spike Frequency | Dose-dependent increase |

| (Z,E)-9,12-tetradecadienyl acetate | Spodoptera littoralis (male) | ORNs expressing SlitOR13 | Spike Frequency | Dose-dependent increase |

Olfactory Receptors for Prodlure Components

Two specific olfactory receptors have been identified and characterized in Spodoptera littoralis that respond to the minor component of Prodlure, (Z,E)-9,12-tetradecadienyl acetate.

| Olfactory Receptor | Ligand | Expressed in | Key Findings |

| SlitOR6 | (Z,E)-9,12-tetradecadienyl acetate | Specific olfactory sensory neurons | Highly sensitive and specific to this minor pheromone component. |

| SlitOR13 | (Z,E)-9,12-tetradecadienyl acetate | Distinct population of olfactory sensory neurons | Also responds to (Z,E)-9,12-tetradecadienyl acetate, suggesting a potential for fine-tuned discrimination of the pheromone blend. |

Signaling Pathways

The detection of Prodlure components by olfactory receptor neurons in S. littoralis initiates a signal transduction cascade that converts the chemical signal into an electrical one. While the precise details are still under investigation, the generally accepted model for moth pheromone reception involves the following steps:

-

Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle and are bound by Pheromone Binding Proteins (PBPs).

-

Transport: PBPs transport the hydrophobic pheromone molecules across the aqueous sensillum lymph to the dendritic membrane of the ORN.

-

Receptor Activation: The PBP-pheromone complex interacts with a specific olfactory receptor (e.g., SlitOR6 or SlitOR13) complexed with the obligatory co-receptor Orco.

-

Ion Channel Gating: This interaction leads to the opening of a non-selective cation channel, resulting in the influx of ions (primarily Na+ and Ca2+) into the neuron.

-

Depolarization: The influx of positive ions depolarizes the neuronal membrane, generating a receptor potential.

-

Action Potential: If the depolarization reaches the threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe of the brain.

Experimental Protocols

Single-Sensillum Recording (SSR)

This technique allows for the direct measurement of action potentials from individual olfactory receptor neurons, providing high-resolution data on their sensitivity and specificity to different odorants.

Materials:

-

Adult male Spodoptera littoralis moths (2-3 days old)

-

Tungsten microelectrodes (sharpened electrolytically)

-

Reference electrode (glass capillary filled with saline)

-

Micromanipulators

-

Microscope with high magnification

-

Preamplifier and amplifier

-

Data acquisition system and software

-

Odor delivery system (olfactometer)

-

Solutions of Prodlure components ((Z,E)-9,11-tetradecadienyl acetate and (Z,E)-9,12-tetradecadienyl acetate) in hexane at various concentrations.

Procedure:

-

Insect Preparation: Immobilize a male moth in a pipette tip, leaving the head and antennae exposed. Secure the head with dental wax to prevent movement.

-

Electrode Placement: Under a microscope, insert the reference electrode into the moth's eye. Carefully advance the recording electrode with a micromanipulator to make contact with the base of a long trichoid sensillum on the antenna.

-

Signal Acquisition: Establish a stable recording with a good signal-to-noise ratio. Spontaneous activity of the ORNs within the sensillum should be observable.

-

Odor Stimulation: Deliver puffs of air containing the Prodlure components at different concentrations using the olfactometer. A control puff of clean air or hexane should also be used.

-

Data Recording and Analysis: Record the electrical activity before, during, and after odor stimulation. Analyze the data by counting the number of action potentials (spikes) in a defined time window after the stimulus onset and subtracting the spontaneous firing rate.

Calcium Imaging

This technique allows for the visualization of odor-evoked activity in populations of ORNs by measuring changes in intracellular calcium concentration using fluorescent indicators.

Materials:

-

Transgenic S. littoralis expressing a genetically encoded calcium indicator (e.g., GCaMP) in their ORNs, or wild-type moths for dye-loading.

-

Fluorescence microscope (confocal or two-photon)

-

Imaging software

-

Odor delivery system

-

Saline solution for insect preparations

-

Solutions of Prodlure components.

Procedure:

-

Insect Preparation: Dissect the antenna from the moth head and mount it on a coverslip in a drop of saline.

-

Imaging Setup: Place the preparation under the microscope objective. Focus on the antennal lobe or individual sensilla where the fluorescently labeled ORNs are located.

-

Baseline Fluorescence: Record the baseline fluorescence of the ORNs before stimulation.

-

Odor Stimulation: Deliver the Prodlure components using the odor delivery system while continuously recording fluorescence images.

-

Data Analysis: Measure the change in fluorescence intensity (ΔF/F) in specific regions of interest (e.g., individual glomeruli in the antennal lobe) in response to the odor stimulus.

Conclusion

The study of Prodlure-sensitive olfactory receptor neurons in Spodoptera littoralis provides a powerful model system for understanding the molecular and cellular basis of insect chemical communication. The identification of specific olfactory receptors and the quantification of neuronal responses to individual pheromone components offer valuable targets for the development of innovative and environmentally benign pest control strategies. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further unravel the complexities of insect olfaction and to exploit this knowledge for practical applications in agriculture and public health.

References

The Discerning Palate of a Moth: A Technical Guide to the Behavioral and Electrophysiological Responses of Male Moths to Prodlure Isomers

For Immediate Release

This technical guide provides a comprehensive analysis of the behavioral and electrophysiological responses of male moths, primarily focusing on Spodoptera littoralis (the Egyptian cotton leafworm), to isomers of its primary sex pheromone component, Prodlure, (Z,E)-9,11-tetradecadienyl acetate. This document is intended for researchers, scientists, and professionals in the fields of entomology, chemical ecology, and pest management, offering in-depth quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

The specificity of pheromonal communication in moths is a cornerstone of their reproductive success. Male moths exhibit an extraordinary ability to detect and discriminate among complex pheromone blends, often comprising specific ratios of geometric and positional isomers. Prodlure, the major component of the S. littoralis sex pheromone, is a key attractant for males. Understanding the nuanced responses to its various isomers is critical for developing effective and species-specific pest control strategies, such as mating disruption. This guide synthesizes findings from electroantennography (EAG), single-sensillum recording (SSR), and behavioral assays to provide a clear and comparative overview of male moth responses to these crucial chemical cues.

Data Presentation: Comparative Behavioral and Electrophysiological Responses

The following tables summarize the quantitative data on the responses of male Spodoptera moths to Prodlure and its isomers.

Table 1: Electroantennogram (EAG) Responses of Male Spodoptera littoralis Antennae to Pheromone Components

| Compound | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |

| (Z,E)-9,11-tetradecadienyl acetate (Prodlure) | 1 | 0.6 ± 0.02 | [1] |

| (Z,E)-9,11-tetradecadienyl acetate (Prodlure) | 10 | 1.13 ± 0.17 | [1] |

| (Z)-9-tetradecenyl acetate | 10 | Lower than Prodlure | [2] |

| (E)-11-tetradecenyl acetate | 10 | Lower than Prodlure | [2] |

| Tetradecyl acetate | 10 | Lower than Prodlure | [2] |

| (Z,E)-9,12-tetradecadienyl acetate | 10 | Lower than Prodlure | [2] |

Table 2: Behavioral Responses of Male Spodoptera littoralis in a Wind Tunnel to Pheromone Components

| Stimulus | Dose (ng) | % Taking Flight | % Half Upwind | % Source Contact | Reference |

| (Z,E)-9,11-tetradecadienyl acetate (Prodlure) | 100 | ~70 | ~60 | ~50 | [2] |

| Virgin Female | - | ~75 | ~65 | ~55 | [2] |

| (Z)-9-tetradecenyl acetate | 100 | Significantly lower than Prodlure | Significantly lower than Prodlure | Significantly lower than Prodlure | [2] |

| (E)-11-tetradecenyl acetate | 100 | Significantly lower than Prodlure | Significantly lower than Prodlure | Significantly lower than Prodlure | [2] |

| Tetradecyl acetate | 100 | Significantly lower than Prodlure | Significantly lower than Prodlure | Significantly lower than Prodlure | [2] |

| (Z,E)-9,12-tetradecadienyl acetate | 100 | Significantly lower than Prodlure | Significantly lower than Prodlure | Significantly lower than Prodlure | [2] |

Note: While direct comparative data for all geometric isomers of Prodlure in S. littoralis is limited in the reviewed literature, studies on other tortricid moths have shown that specific Z/E isomer ratios are crucial for maximal attraction, with other isomers often being less active or even inhibitory.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Electroantennography (EAG)

Objective: To measure the overall electrical response of the male moth antenna to different pheromone isomers.

Materials:

-

Adult male moths (e.g., Spodoptera littoralis, 2-3 days old)

-

Pheromone isomer solutions of known concentrations in a suitable solvent (e.g., hexane)

-

Glass capillary microelectrodes

-

Ag/AgCl wires

-

Micromanipulators

-

EAG probe and amplifier

-

Data acquisition system

-

Humidified and purified air delivery system

-

Faraday cage

Procedure:

-

Insect Preparation: Anesthetize a male moth by chilling. For an excised antenna preparation, carefully remove an antenna at its base. For a whole-moth preparation, immobilize the moth on a platform with wax, leaving the head and antennae exposed.

-

Electrode Preparation: Fill two glass capillary electrodes with a saline solution. Insert Ag/AgCl wires into the capillaries to act as the recording and reference electrodes.

-

Electrode Placement:

-

Excised Antenna: Mount the basal end of the antenna to the reference electrode and the distal end to the recording electrode using conductive gel.

-

Whole Moth: Insert the reference electrode into the moth's eye or head. Place the recording electrode over the distal tip of the antenna.

-

-

Stimulus Delivery: Deliver a continuous stream of humidified, purified air over the antenna. A puff of air (e.g., 0.5 seconds) carrying a specific concentration of a pheromone isomer is introduced into the airstream via a Pasteur pipette containing a treated filter paper.

-

Data Recording: Record the resulting negative voltage deflection (EAG response) in millivolts (mV). A control puff with solvent alone is used to establish a baseline.

-

Data Analysis: The amplitude of the EAG response is measured from the baseline to the peak of the negative deflection. Responses are often normalized to a standard compound.

Single-Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum in response to pheromone isomers.

Materials:

-

Same as for EAG, with the addition of tungsten microelectrodes.

Procedure:

-

Insect Preparation: The moth is immobilized as described for EAG. The antenna is further stabilized on a coverslip with double-sided tape or wax.

-

Electrode Placement: A sharpened tungsten reference electrode is inserted into the moth's eye. A second, very fine-tipped tungsten recording electrode is carefully inserted through the cuticle at the base of a target trichoid sensillum using a micromanipulator.

-

Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. Puffs of pheromone isomers are delivered as in the EAG protocol.

-

Data Recording: The action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded.

-

Data Analysis: The number of spikes in a defined period before and after the stimulus is counted. The response is typically calculated as the increase in spike frequency over the spontaneous firing rate.

Wind Tunnel Bioassay

Objective: To observe and quantify the flight behavior of male moths in response to a pheromone isomer plume.

Materials:

-

Wind tunnel (e.g., 1.5-2.0 m long) with controlled airflow (e.g., 0.3-0.5 m/s), temperature, humidity, and light (typically dim red light).

-

Pheromone isomer dispenser (e.g., filter paper or rubber septum).

-

Video recording and analysis system.

-

Male moths (2-3 days old, virgin).

Procedure:

-

Acclimation: Moths are acclimated to the wind tunnel conditions for at least 30 minutes before the trial.

-

Pheromone Source: A dispenser treated with a known amount of a pheromone isomer is placed at the upwind end of the tunnel.

-

Moth Release: An individual male moth is released on a platform at the downwind end of the tunnel.

-

Behavioral Observation: The moth's flight behavior is recorded for a set period (e.g., 3-5 minutes). Key behaviors to score include:

-

Activation: Wing fanning, walking.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Casting: Zig-zag flight perpendicular to the wind direction.

-

Source contact: Landing on or near the pheromone source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated. Flight parameters such as flight speed and track angle can also be analyzed from video recordings.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the male moth's response to Prodlure isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Behavioral responses ofSpodoptera littoralis males to sex pheromone components and virgin females in wind tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insect sex pheromones: minor amount of opposite geometrical isomer critical to attraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Prodlure CAS number and chemical properties

An In-Depth Technical Guide to Prodlure: (E,Z)-7,9-Dodecadien-1-yl acetate

For researchers, scientists, and professionals in drug development and pest management, this guide provides a comprehensive overview of Prodlure, the insect sex pheromone chemically identified as (E,Z)-7,9-dodecadien-1-yl acetate. This semiochemical plays a crucial role in the mating behavior of several key insect pests, making it a focal point for the development of effective and environmentally benign pest control strategies.

Chemical Identity and Properties

Prodlure is the common name for the organic compound (E,Z)-7,9-dodecadien-1-yl acetate. It is a key component of the sex pheromone blend for several moth species, most notably the European grapevine moth (Lobesia botrana) and is also used in monitoring and mating disruption programs for the codling moth (Cydia pomonella).[1][2][3] The precise stereochemistry of the double bonds is critical for its biological activity.

CAS Numbers: 54364-62-4 and 55774-32-8 have been associated with this compound, potentially reflecting different isomeric compositions or registrations.[4][5][6]

The chemical and physical properties of Prodlure are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₂₄O₂ |

| Molecular Weight | 224.34 g/mol |

| Appearance | Light-yellow liquid or oil |

| Boiling Point | 112-118 °C at 3 Torr; approximately 309.6 °C (Predicted) |

| Density | ~0.896 g/cm³ |

| Vapor Pressure | 0.00118 mmHg at 25°C |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol |

| Stability | Sensitive to light and heat. Can isomerize in the presence of sunlight. |

Data compiled from multiple sources.[4][5][6][7][8]

Biological Function and Signaling Pathway

Prodlure functions as a sex pheromone, a chemical signal released by a female moth to attract males for mating.[1] The male moth detects the pheromone plume in the air via specialized receptors on its antennae.[9][10] This detection triggers a nerve impulse, initiating a behavioral cascade that results in the male flying upwind along the concentration gradient of the pheromone to locate the female.[9] This process is often referred to as "mate-seeking behavior."

In pest management, synthetic Prodlure is used in a strategy called "mating disruption."[1][2][10][11] High concentrations of the synthetic pheromone are released into the environment from dispensers, creating a state of sensory overload for the male moths. This makes it difficult or impossible for them to locate the natural pheromone plumes of calling females, thus disrupting the mating cycle and reducing the subsequent larval population that damages crops.[2][10]

Below is a diagram illustrating the signaling pathway from pheromone release to the behavioral response in the male moth.

Caption: Prodlure signaling from female emission to male behavioral response.

Synthesis of Prodlure

The synthesis of (E,Z)-7,9-dodecadien-1-yl acetate with high stereoselectivity is a key challenge. Various synthetic routes have been developed, often involving Wittig reactions or acetylenic coupling to construct the conjugated diene system with the correct (E,Z) geometry.

One patented method highlights a two-step synthesis with high yield and selectivity, starting from 2-hexenal.[12][13] Another approach utilizes aleuritic acid as a common starting material.[14] These multi-step syntheses require careful control of reaction conditions to achieve the desired isomeric purity, as the other stereoisomers are biologically inactive.

The diagram below outlines a generalized synthetic workflow for Prodlure.

Caption: A generalized workflow for the chemical synthesis of Prodlure.

Experimental Protocols: Electroantennography (EAG)

Electroantennography (EAG) is a widely used electrophysiological technique to measure the olfactory response of an insect's antenna to volatile compounds.[15] It is a crucial tool for screening the biological activity of pheromones and other semiochemicals.

Objective: To measure the electrical response of a male moth's antenna to synthetic Prodlure.

Methodology:

-

Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised at the base.[15][16]

-

Electrode Placement: The excised antenna is mounted between two electrodes using a conductive gel. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is in contact with the basal end.[15][16]

-

Stimulus Delivery: A purified and continuous stream of air is passed over the antenna. A puff of air containing a known concentration of Prodlure is injected into this airstream for a short duration (e.g., 0.5 seconds).

-

Signal Recording: The electrodes are connected to an amplifier, which records the change in electrical potential (the EAG response) generated by the antenna upon stimulation. The signal is then digitized and recorded by a computer.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to Prodlure are compared to a negative control (solvent only) and a positive control (a known standard compound).

The workflow for a typical EAG experiment is depicted below.

Caption: A simplified workflow of an electroantennography experiment.

This technical guide provides foundational information on Prodlure for professionals engaged in chemical ecology, drug development, and advanced pest management. The provided data and diagrams offer a structured understanding of its chemical properties, biological significance, synthesis, and methods for its evaluation.

References

- 1. Mating disruption for codling moth control using pheromones - Triple Performance [en.tripleperformance.ag]

- 2. Control of Codling Moth in Apple by Use of Pheromone Dispensers [virginiafruit.ento.vt.edu]

- 3. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E,Z)-7,9-Dodecadienyl acetate | SIELC Technologies [sielc.com]

- 5. (E,Z)-7,9-Dodecadienyl acetate | CymitQuimica [cymitquimica.com]

- 6. (7Z,9E)-dodeca-7,9-dienyl acetate|54364-62-4|lookchem [lookchem.com]

- 7. (7E,9Z)-Dodeca-7,9-dien-l-y1 acetate | 55774-32-8 [chemicalbook.com]

- 8. 7,9-Dodecadienyl acetate, (7Z,9E)- | C14H24O2 | CID 6437401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Codling Moth Mating Disruption Considerations | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]

- 10. Articles | Decision Aid Systems [decisionaid.systems]

- 11. Codling Moth / Apple / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 12. US9975912B2 - Method for producing (E,Z)-7,9-dodecadienyl-1-acetate - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. ockenfels-syntech.com [ockenfels-syntech.com]

- 16. researchgate.net [researchgate.net]

Unveiling Prolure: A Technical Guide to its Natural Sources and Analogs

A deep dive into the chemical ecology and synthetic pathways of insect sex pheromones, with a focus on Gossyplure, the potent attractant of the Pink Bollworm moth.

Introduction

"Prolure" is a trade name for a line of insect pheromone lures used in agriculture for monitoring and managing pest populations. It is crucial to understand that "Prolure" is not a single chemical entity but rather a product line with lures containing specific pheromones for different target insects. A prominent and well-researched example used in Prolure products is Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), a significant pest of cotton. This guide will provide a comprehensive technical overview of the natural sources, biosynthesis, and chemical analogs of Gossyplure, along with detailed experimental protocols relevant to its study and application.

Natural Sources and Biosynthesis of Gossyplure

Contrary to a common misconception, Gossyplure is not produced by cotton plants. Instead, it is synthesized de novo by the female pink bollworm moth in a specialized pheromone gland.[1] The naturally occurring pheromone is a precise 1:1 mixture of two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1][2] This specific isomeric ratio is critical for its biological activity in attracting male moths.

The biosynthesis of Gossyplure is a complex enzymatic process that begins with basic fatty acid metabolism. The pathway can be summarized in the following key stages:

-

Fatty Acid Synthesis: The process starts with acetyl-CoA, which is converted to the C16 saturated fatty acid, palmitic acid, through the action of acetyl-CoA carboxylase and fatty acid synthase.[1]

-

Desaturation: Specific desaturase enzymes introduce double bonds at particular positions on the fatty acid chain. A key step involves a Δ11-desaturase acting on a C16 acyl-CoA to produce (Z)-11-hexadecenoic acid.[1]

-

Chain Shortening and Modification: The fatty acid chain undergoes further modifications, including chain shortening.

-

Final Functionalization: The final steps involve the reduction of the fatty acyl precursor to the corresponding alcohol and subsequent acetylation to form the acetate esters that constitute Gossyplure.

Chemical Synthesis and Analogs of Gossyplure

The precise chemical structure of Gossyplure has led to the development of various synthetic routes for its commercial production. These syntheses are crucial for producing the large quantities of pheromone needed for agricultural applications.

Synthesis of Gossyplure

One documented synthetic approach involves a multi-stage chemical process.[3] A simplified overview of a synthetic strategy is as follows:

-

Butylation of 1,5-hexadiyne to form 1,5-decadiyne.

-

Partial reduction of 1,5-decadiyne to yield deca-(E)-5-enyne.

-

Alkylation with a compound like hexamethylene halohydrin.

-

Further chemical transformations to produce the desired (Z,Z) and (Z,E) isomers of gossyplure.

Another synthetic route has been described starting from 1,5,9-tetradecatriene, which through a series of reactions involving a Grignard reagent and subsequent coupling, yields gossyplure.

Analogs of Gossyplure

Research into analogs of Gossyplure focuses on several objectives, including improving stability, enhancing activity, or simplifying the synthesis. Analogs may involve alterations in the carbon chain length, the position and geometry of the double bonds, or the functional group. The activity of these analogs is typically evaluated through laboratory bioassays and field trials to determine their effectiveness in attracting the target pest.

Experimental Protocols

Protocol for Synthesis of (9Z, 11E)-tetradecadien-1-yl acetate (a related pheromone component)

This protocol describes a general approach for the synthesis of a conjugated diene acetate, a common structural motif in moth pheromones.

Materials:

-

7-bromo-(4Z,6E)-heptadienal

-

1,5-pentanediol

-

Sodium borohydride

-

Ethylmagnesium bromide

-

Thionyl chloride

-

Magnesium

-

2-(5-bromopentyloxy)-tetrahydropyran

-

Lithium tetrachlorocuprate

-

Acetyl chloride

-

Anhydrous solvents (methanol, tetrahydrofuran)

-

Silica gel for column chromatography

Procedure:

-

Reduction: 7-bromo-(4Z,6E)-heptadienal is reduced to 7-bromo-(4Z,6E)-heptadienol using sodium borohydride in methanol. The reaction is quenched with a saturated ammonium chloride solution, and the product is extracted and purified.

-

Kumada Cross-Coupling: The resulting alcohol undergoes a Kumada cross-coupling reaction with ethylmagnesium bromide to yield (4Z,6E)-nonadienol.

-

Chlorination: The alcohol is then chlorinated using thionyl chloride to produce (3E,5Z)-9-chlorononadiene.

-

Grignard Reaction and Coupling: The chlorinated compound is reacted with magnesium to form the corresponding Grignard reagent. This reagent is then coupled with 2-(5-bromopentyloxy)-tetrahydropyran (prepared from 1,5-pentanediol) in the presence of a lithium tetrachlorocuprate catalyst to give 2-(9Z,11E-tetradecadienyloxy)-tetrahydropyran.

-

Acetylation: The final step involves the reaction with acetyl chloride to yield the target product, (9Z,11E)-tetradecadien-1-yl acetate.[4]

Electroantennography (EAG) Bioassay Protocol

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the insect's olfactory sensitivity.

Materials:

-

Live, sexually mature male moths

-

Dissecting microscope and tools (forceps, micro-scissors)

-

Micromanipulators

-

Glass capillary electrodes

-

Electrode holder

-

Saline solution (e.g., insect Ringer's solution)

-

EAG amplification system and data acquisition software

-

Odor delivery system (air stream, stimulus cartridges)

-

Synthetic pheromone standards and analogs

Procedure:

-

Antenna Preparation: A male moth is restrained, and one of its antennae is carefully excised at the base.

-

Mounting: The excised antenna is mounted between two glass capillary electrodes filled with saline solution. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.

-

Stimulation: A continuous stream of humidified, clean air is passed over the antenna. Puffs of air carrying a known concentration of the test compound (pheromone or analog) are introduced into the air stream.

-

Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates an olfactory response.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different compounds and concentrations can be compared to determine the relative sensitivity of the antenna.[5][6][7]

Quantitative Data on Pheromone Lure Effectiveness

The effectiveness of pheromone lures is typically quantified through field trapping experiments. The data is often presented as the mean number of target insects captured per trap over a specific period.